![molecular formula C9H11ClO2 B2488471 1-[(Chloromethoxy)methyl]-4-methoxybenzene CAS No. 88023-78-3](/img/structure/B2488471.png)
1-[(Chloromethoxy)methyl]-4-methoxybenzene
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Overview
Description
Synthesis Analysis
The synthesis of 1-[(Chloromethoxy)methyl]-4-methoxybenzene-like compounds typically involves multi-step chemical processes, including electrophilic substitution, nitration, reduction, and methylation. For instance, studies have shown compounds like 7-(benzyloxy)-4-chloro-6-methoxyquinazoline being synthesized through a series of steps from methyl 4-hydroxy-3-methoxybenzoate, demonstrating the complexity and versatility of synthesis pathways for chloromethoxy and methoxybenzene derivatives (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, such as 5-chloro-1-(4-methoxybenzyl)indoline-2,3-dione, reveals intricate details about their geometric configuration. Studies using techniques like X-ray diffraction show that these molecules can have complex conformations, with dihedral angles and intermolecular interactions that significantly influence their reactivity and physical properties (Wu et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse, reflecting their broad applicability in synthetic chemistry. For example, the electrochemical reduction of methyl triclosan, a compound structurally related to this compound, demonstrates the potential for intricate reactions involving cleavage of C–Cl and C–O bonds under specific conditions (Peverly et al., 2014).
Physical Properties Analysis
The physical properties of methoxyphenols and dimethoxybenzenes, closely related to this compound, have been extensively studied. Research shows how intermolecular and intramolecular hydrogen bonding can influence their thermochemical properties, including enthalpies of formation and vaporization. Such studies highlight the impact of molecular structure on the physical characteristics of these compounds (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of this compound derivatives are influenced by their functional groups and molecular geometry. Research into similar compounds, like ozonolysis of lignin models including dimethoxybenzenes, reveals how their reactivity towards oxidative agents can lead to a variety of products, demonstrating the versatility of these molecules in chemical reactions (Mvula et al., 2009).
Scientific Research Applications
Environmental Pollution and Reduction
1-[(Chloromethoxy)methyl]-4-methoxybenzene, under certain conditions, can be an environmental pollutant. A study by Peverly et al. (2014) investigated the electrochemical reduction of methyl triclosan (a related compound) at glassy carbon electrodes. The study is significant for understanding the environmental impact and potential reduction strategies for such pollutants (Peverly et al., 2014).
Electrosynthesis and Characterization
The electrosynthesis and spectroscopic characterization of polymers derived from 1-methoxy-4-ethoxybenzene, a compound similar to this compound, was explored in a study by Moustafid et al. (1991). This research contributes to the understanding of the synthesis and properties of related methoxybenzene-based polymers (Moustafid et al., 1991).
Impact on Grain Quality
Research by Seitz and Ram (2000) identified over 20 volatile methoxybenzene compounds, including derivatives similar to this compound, in various grains with off-odors. This study is essential for understanding the impact of such compounds on food quality and safety (Seitz & Ram, 2000).
Catalytic Conversion in Biomass Processing
Zhu et al. (2011) conducted a study on the catalytic conversion of anisole (methoxybenzene) to gasoline-range molecules. This research is relevant for applications in biomass processing and the conversion of related methoxybenzene compounds (Zhu et al., 2011).
Ozonolysis in Environmental Processes
The ozonolysis of lignin models, including anisole and dimethoxybenzenes, was investigated by Mvula et al. (2009). This study provides insights into the environmental degradation processes of methoxybenzene derivatives (Mvula et al., 2009).
Radical Formation and Reactions
Nauta and Mulder (1939) explored the formation of bis-(4-methoxyphenyl)-methyl radicals, highlighting the chemical behavior and reactions of methoxybenzene derivatives under specific conditions (Nauta & Mulder, 1939).
Host-Guest Chemistry
A study by Song et al. (2008) on the binding behaviors of beta-cyclodextrin with methoxybenzene derivatives provides valuable insights into the host-guest chemistry relevant to molecular recognition and encapsulation processes (Song et al., 2008).
Mechanism of Action
Target of Action
The compound contains a chloromethoxy group, which is a common feature in many alkylating agents used in organic synthesis. Alkylating agents can react with a variety of biological targets, including proteins and nucleic acids, by transferring their alkyl group to these molecules .
Mode of Action
As an alkylating agent, this compound could potentially interact with its targets by forming covalent bonds, resulting in the modification of the target’s structure and function .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on its targets. If it reacts with proteins, it could potentially alter enzymatic activities and disrupt signal transduction pathways. If it reacts with nucleic acids, it could interfere with DNA replication and transcription .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could influence the compound’s reactivity, stability, and efficacy. For example, certain conditions might enhance or inhibit its reactivity, while others might lead to its degradation .
properties
IUPAC Name |
1-(chloromethoxymethyl)-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZXMWKFPMIKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88023-78-3 |
Source
|
Record name | 1-[(chloromethoxy)methyl]-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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